1-(3-(Carboxymethyl)phenyl)propan-2-one
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Overview
Description
1-(3-(Carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Carboxymethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(carboxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
1-(3-(Carboxymethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(3-(Carboxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one While phenylacetone is a simpler structure with a phenyl group attached to a propan-2-one moiety, this compound has an additional carboxymethyl group, which imparts different chemical properties and reactivity
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific research fields.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[3-(2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c1-8(12)5-9-3-2-4-10(6-9)7-11(13)14/h2-4,6H,5,7H2,1H3,(H,13,14) |
InChI Key |
ZPTKUDCPTMJVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)CC(=O)O |
Origin of Product |
United States |
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